3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrol-2-one core.
Functional Group Modifications:
Industrial Production: Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected depend on the specific biological context, potentially involving signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrol-2-one derivatives and benzoyl-substituted compounds.
Uniqueness: The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C31H33NO5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33NO5/c1-20(2)23-8-10-24(11-9-23)28-27(30(34)31(35)32(28)16-17-36-4)29(33)25-12-14-26(15-13-25)37-19-22-7-5-6-21(3)18-22/h5-15,18,20,28,33H,16-17,19H2,1-4H3/b29-27- |
InChI Key |
HXGXDFHYGUWZDJ-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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